

"5-Methyl-4-phenyl-2-pyrimidinethiol" spectral analysis (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Methyl-4-phenyl-2-pyrimidinethiol

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Spectral Analysis of 5-Methyl-4-phenyl-2-pyrimidinethiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral characteristics of **5-Methyl-4-phenyl-2-pyrimidinethiol**. Due to the tautomeric nature of this compound, it primarily exists as 5-Methyl-4-phenyl-1,2-dihydropyrimidine-2-thione. This document will focus on the spectral data of this more stable thione tautomer, drawing upon data from closely related analogs to provide a comprehensive understanding for researchers in drug discovery and organic synthesis.

Thiol-Thione Tautomerism

2-Pyrimidinethiols exist in a tautomeric equilibrium with their corresponding 2(1H)-pyrimidinethione form.[1][2] Computational studies, supported by experimental evidence from infrared and Raman spectroscopy, indicate that in both the solid state and in aqueous solutions, the thione tautomer is the predominant and more stable form.[1] This is a critical consideration for spectral analysis, as the observed spectra will reflect the characteristics of the thione structure.

The equilibrium is influenced by factors such as solvent polarity and the electronic nature of substituents on the pyrimidine ring. The thione form features a carbon-sulfur double bond (C=S) and an N-H bond within the pyrimidine ring, whereas the thiol form contains a carbon-sulfur single bond (C-S) and a sulfhydryl (S-H) group. These structural differences lead to distinct signatures in NMR and IR spectroscopy.

Synthesis and Spectroscopic Characterization

The synthesis of 4,5-disubstituted-2-thiopyrimidines is often achieved through a one-pot multicomponent Biginelli reaction.^{[2][3]} This reaction typically involves the condensation of a β -dicarbonyl compound, an aldehyde, and thiourea in the presence of an acid catalyst.^{[2][4]} For the synthesis of 5-Methyl-4-phenyl-1,2-dihydropyrimidine-2-thione, the likely reactants would be benzaldehyde, a β -ketoester containing a methyl group at the α -position, and thiourea.

Experimental Protocols

General Synthesis of 3,4-Dihydropyrimidin-2(1H)-thiones via Biginelli Reaction:

A mixture of an aldehyde (1 mmol), a β -ketoester (1 mmol), and thiourea (1.5 mmol) is heated in a suitable solvent (e.g., ethanol, acetic acid, or under solvent-free conditions) with a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, H₂SO₄, Yb(OTf)₃).^[4] The reaction mixture is typically refluxed for several hours. Upon completion, the mixture is cooled, and the resulting solid product is collected by filtration, washed, and purified by recrystallization.

Spectroscopic Analysis:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer using a deuterated solvent such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) as an internal standard.^{[5][6]}
- Infrared (IR) Spectroscopy: IR spectra are recorded using an FTIR spectrometer, with the sample prepared as a KBr pellet or analyzed using an ATR accessory.^[6]
- Mass Spectrometry (MS): Mass spectra are obtained using techniques such as electron impact (EI) or electrospray ionization (ESI).^[7]

Spectral Data Analysis

While specific experimental data for **5-Methyl-4-phenyl-2-pyrimidinethiol** is not readily available in the cited literature, the spectral characteristics can be reliably predicted based on closely related, well-characterized analogs. The following tables summarize the spectral data for key analogs.

¹H NMR Spectral Data of Analogous Compounds

Compound	Solvent	Chemical Shift (δ, ppm) and Multiplicity
Ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate	DMSO-d ₆	1.09 (t, 3H, OCH ₂ CH ₃), 2.29 (s, 3H, C ₆ -CH ₃), 4.00 (q, 2H, OCH ₂ CH ₃), 5.17 (d, 1H, C ₄ -H), 7.23-7.37 (m, 5H, Ar-H), 9.65 (s, 1H, N ₃ -H), 10.33 (s, 1H, N ₁ -H)
5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2-(1H)-thione	DMSO-d ₆	1.09 (t, 3H, OCH ₂ CH ₃), 2.29 (s, 3H, C ₆ -CH ₃), 4.00 (q, 2H, OCH ₂ CH ₃), 5.17 (d, 1H, C ₄ -H), 7.23-7.37 (m, 5H, Ar-H)
Ethyl-4-(3-(benzyloxy)phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate	DMSO	1.10 (t, 3H, -O-CH ₂ -CH ₃), 2.27 (s, 3H, CH ₃), 4.01 (q, 2H, -O-CH ₂ -CH ₃), 5.05 (s, 2H, -O-CH ₂ -Ph), 5.15 (s, 1H, -CH-), 6.80 (m, 4H, Ar), 7.23-7.42 (m, 5H, Ar), 9.60 (s, 1H, -NH), 10.30 (s, 1H, -NH)[7]

Expected ¹H NMR Spectrum for 5-Methyl-4-phenyl-1,2-dihydropyrimidine-2-thione:

- Methyl Protons (C₅-CH₃): A singlet around δ 2.0-2.3 ppm.
- Aromatic Protons (Phenyl-H): A multiplet in the region of δ 7.2-7.5 ppm.
- Pyrimidine Ring Proton (C₆-H): A singlet or doublet depending on coupling with N-H protons, expected in the downfield region.

- N-H Protons (N₁-H and N₃-H): Two distinct broad singlets in the downfield region (δ 9.0-11.0 ppm), which are exchangeable with D₂O. The presence of two N-H signals would be a strong indicator of the thione tautomer.

¹³C NMR Spectral Data of an Analogous Compound

Compound	Solvent	Chemical Shift (δ , ppm)
5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2-(1H)-thione	DMSO-d ₆	14.1, 17.1, 53.5, 59.5, 101.3, 112.2, 127.1, 131.2, 144.3, 150.0, 165.3, 173.8

Expected ¹³C NMR Spectrum for 5-Methyl-4-phenyl-1,2-dihydropyrimidine-2-thione:

- Methyl Carbon (C₅-CH₃): A signal around δ 15-20 ppm.
- Pyrimidine Carbons: C₄, C₅, and C₆ would appear in the range of δ 100-150 ppm.
- Phenyl Carbons: Signals would be observed in the aromatic region (δ 125-145 ppm).
- Thione Carbon (C=S): A characteristic downfield signal around δ 170-180 ppm. The position of this signal is a key differentiator from the thiol tautomer, where the C-S carbon would appear significantly upfield.

IR Spectral Data of Analogous Compounds

Compound	Sample Prep	Characteristic Absorption Bands (cm ⁻¹)
6-Methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester	KBr	3324 (N-H), 1665 (C=O ester), 1571 (amide C=S)[6]
Ethyl-4-(3-(benzyloxy)phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate	KBr	3400, 3150 (N-H), 2950 (C-H), 1650 (C=O)[7]

Expected IR Spectrum for 5-Methyl-4-phenyl-1,2-dihydropyrimidine-2-thione:

- N-H Stretching: Broad bands in the region of 3100-3400 cm^{-1} corresponding to the N-H groups of the pyrimidine ring. The absence of a sharp S-H stretch (around 2550 cm^{-1}) would further confirm the thione tautomer.
- C-H Stretching: Aromatic and aliphatic C-H stretching vibrations around 3000-3100 cm^{-1} and 2850-2960 cm^{-1} , respectively.
- C=C and C=N Stretching: Aromatic and pyrimidine ring vibrations in the 1450-1650 cm^{-1} region.
- C=S Stretching: A characteristic band for the thione group, typically observed in the range of 1100-1250 cm^{-1} .

Mass Spectrometry Data of an Analogous Compound

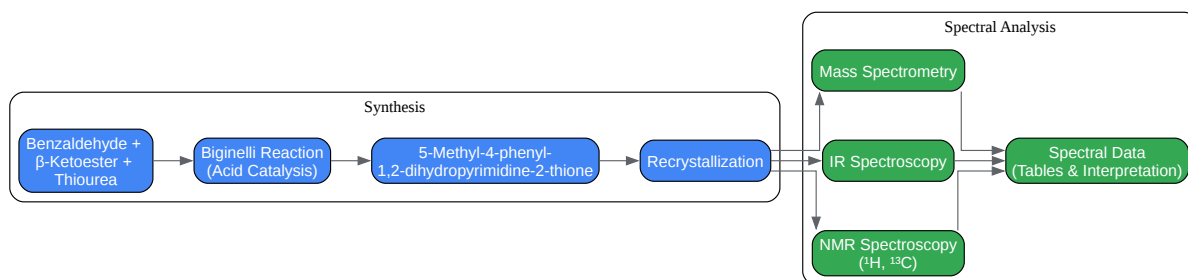
Compound	Ionization	m/z (relative intensity %)
Ethyl-4-(3-(benzyloxy)phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate	ESI	382 (M^+ , 17.6), 199 (12.2), 91 (100.0)[7]

Expected Mass Spectrum for 5-Methyl-4-phenyl-1,2-dihydropyrimidine-2-thione:

The mass spectrum would be expected to show a prominent molecular ion peak (M^+) corresponding to the molecular weight of $\text{C}_{11}\text{H}_{10}\text{N}_2\text{S}$. Fragmentation patterns would likely involve the loss of small molecules or radicals from the pyrimidine ring and the phenyl and methyl substituents.

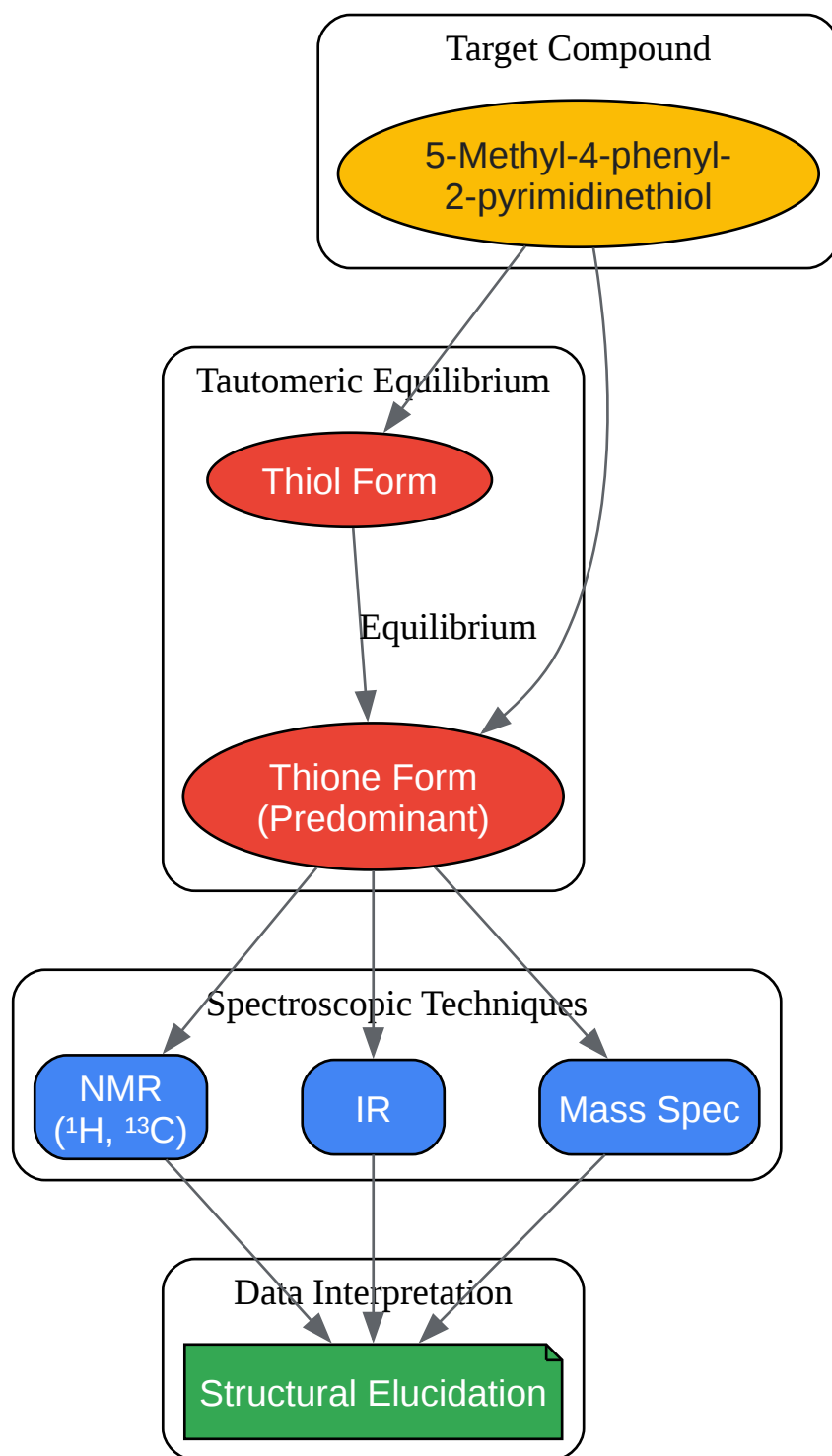
Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the synthesis and spectral analysis of **5-Methyl-4-phenyl-2-pyrimidinethiol**.



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Caption: Experimental workflow for the synthesis and spectral analysis.



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Caption: Logical relationship of spectral analyses for the target compound.

Conclusion

The spectral analysis of **5-Methyl-4-phenyl-2-pyrimidinethiol** is intrinsically linked to the understanding of its thiol-thione tautomerism, with the thione form being the predominant species. By examining the spectral data of closely related analogs, we can confidently predict the characteristic ^1H NMR, ^{13}C NMR, IR, and mass spectra of the target compound. This guide provides researchers with the foundational knowledge and expected data to aid in the synthesis, characterization, and further development of this and similar pyrimidine-based compounds.

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- To cite this document: BenchChem. ["5-Methyl-4-phenyl-2-pyrimidinethiol" spectral analysis (NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2488663#5-methyl-4-phenyl-2-pyrimidinethiol-spectral-analysis-nmr-ir-mass-spec\]](https://www.benchchem.com/product/b2488663#5-methyl-4-phenyl-2-pyrimidinethiol-spectral-analysis-nmr-ir-mass-spec)

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